

An In-depth Technical Guide to Deuterium Labeling in Lumichrome-d8

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Compound of Interest

Compound Name: Lumichrome-d8

Cat. No.: B15607419

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterium labeling positions in **Lumichrome-d8**. It is designed to be a valuable resource for researchers, scientists, and drug development professionals utilizing this isotopically labeled compound in their work. This document details the synthesis, probable labeling sites based on synthetic routes, and the analytical methods used for characterization.

Introduction to Lumichrome and its Deuterated Analog

Lumichrome (7,8-dimethylalloxazine) is a yellow fluorescent compound that is a photolytic degradation product of riboflavin (Vitamin B2).^[1] It also occurs naturally and is produced by various microorganisms and plants.^{[1][2]} Due to its photochemical properties and biological activities, including its role in bacterial quorum sensing, lumichrome and its derivatives are of significant interest in various research fields.^{[1][2]}

Lumichrome-d8 is a deuterated analog of lumichrome with the molecular formula $C_{12}H_2D_8N_4O_2$. The incorporation of eight deuterium atoms significantly increases its molecular weight, making it a valuable internal standard for mass spectrometry-based quantitative analysis. Furthermore, deuterium labeling can alter the pharmacokinetic and metabolic profiles of molecules, an area of growing interest in drug development.

Deuterium Labeling Positions in Lumichrome-d8

Based on the common synthetic route for lumichrome and general principles of deuterium labeling, the eight deuterium atoms in **Lumichrome-d8** are located at the following positions:

- Six deuterium atoms replace the hydrogen atoms on the two methyl groups at positions 7 and 8 of the aromatic ring, forming two trideuteriomethyl (-CD₃) groups.
- Two deuterium atoms replace the hydrogen atoms on the nitrogen atoms at positions 1 and 3 of the pyrimidine ring, forming two deuterated amine (-ND) groups.

This specific labeling pattern is a logical consequence of the synthetic methodology, which is detailed in the experimental protocols section.

Quantitative Data Summary

The following table summarizes the key properties of Lumichrome and its deuterated analog.

Property	Lumichrome	Lumichrome-d8
Molecular Formula	C ₁₂ H ₁₀ N ₄ O ₂	C ₁₂ H ₂ D ₈ N ₄ O ₂
Molecular Weight	242.23 g/mol	250.28 g/mol
Number of Deuterium Atoms	0	8
CAS Number	1086-80-2	1086-80-2 (unlabeled)

The following table details the anticipated locations of deuterium labeling in **Lumichrome-d8**.

Position	Number of Deuterium Atoms	Functional Group
7-methyl	3	-CD ₃
8-methyl	3	-CD ₃
N-1	1	-ND
N-3	1	-ND
Total	8	

Experimental Protocols

This section outlines the probable synthetic route for **Lumichrome-d8** and the analytical methods for its characterization.

Synthesis of Lumichrome-d8

A common and effective method for the synthesis of lumichrome involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with alloxan.^[1] To produce **Lumichrome-d8**, deuterated starting materials are utilized.

Materials:

- 4,5-bis(trideuteriomethyl)-1,2-phenylenediamine (4,5-dimethyl-d₆-1,2-phenylenediamine)
- Alloxan monohydrate
- Acetic acid-d₄
- Deuterium oxide (D₂O)
- Diethyl ether

Procedure:

- In a round-bottom flask, dissolve 4,5-bis(trideuteriomethyl)-1,2-phenylenediamine in acetic acid-d₄ under an inert atmosphere (e.g., nitrogen or argon).

- In a separate flask, dissolve alloxan monohydrate in a minimal amount of acetic acid-d₄.
- Slowly add the alloxan solution to the solution of the deuterated phenylenediamine with continuous stirring at room temperature.
- Allow the reaction to proceed for several hours. The progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, a precipitate of 7,8-bis(trideuteriomethyl)alloxazine will form.
- Collect the solid product by vacuum filtration and wash it with cold acetic acid-d₄ and then diethyl ether to remove any unreacted starting materials.
- To achieve deuteration of the N-H protons, the product is then subjected to H/D exchange by dissolving or suspending it in D₂O and stirring for an extended period, followed by removal of the D₂O under vacuum. This step may be repeated to ensure complete exchange.
- Dry the final product, **Lumichrome-d8**, under vacuum.

Characterization Methods

1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

¹H NMR spectroscopy is a primary tool for confirming the positions of deuterium labeling. In the ¹H NMR spectrum of **Lumichrome-d8**, the signals corresponding to the methyl protons (typically observed as singlets in the aromatic region for the unlabeled compound) would be absent.[3] Similarly, the signals for the N-H protons would also be absent. The remaining signals for the aromatic protons at positions 6 and 9 would be present, confirming the core structure remains intact.

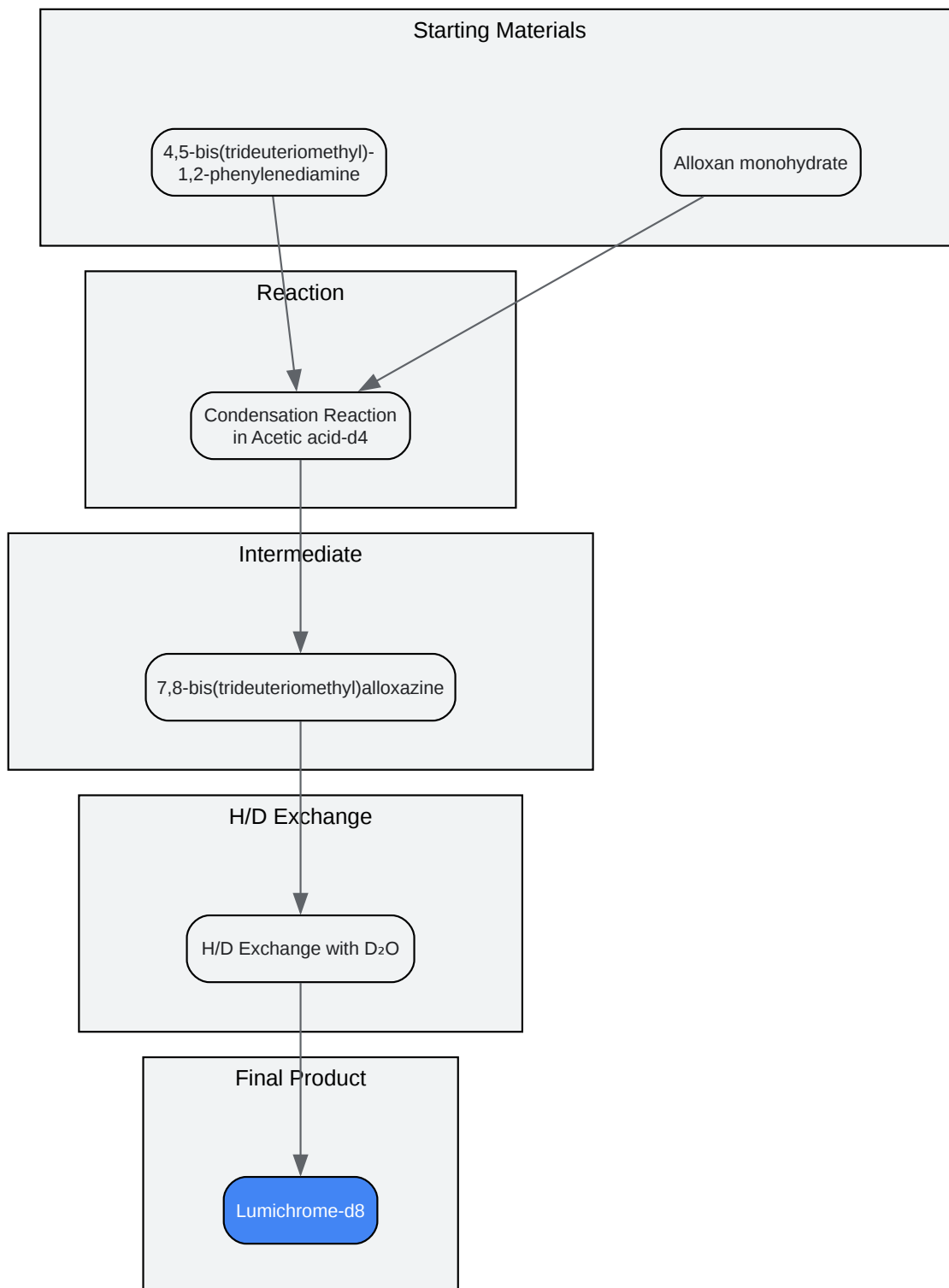
2. Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of **Lumichrome-d8** and the degree of deuteration. High-resolution mass spectrometry (HRMS) can provide the exact mass, which will correspond to the molecular formula C₁₂H₂D₈N₄O₂. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the fragmentation pattern can provide further evidence for the location of the deuterium atoms.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **Lumichrome-d8**.

Synthesis of Lumichrome-d8



Characterization of Lumichrome-d8

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